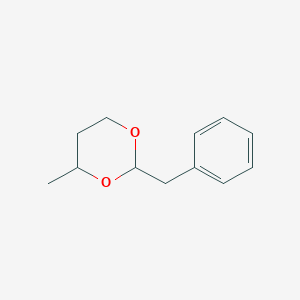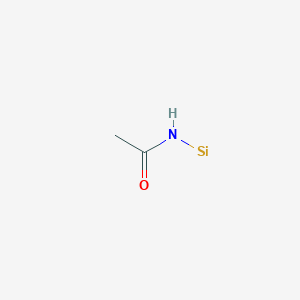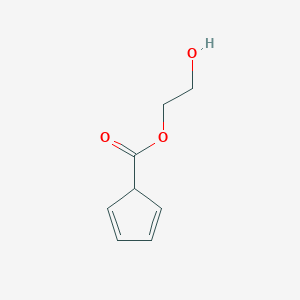
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound characterized by a cyclopentadiene ring substituted with a hydroxyethyl group and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the ethylene oxide to the carboxylic acid, followed by ring opening to form the hydroxyethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as sodium hydroxide can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-2,4-diene-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
2-Hydroxyethyl benzene-1-carboxylate: Contains a benzene ring instead of a cyclopentadiene ring, leading to different chemical properties and reactivity.
2-Hydroxyethyl cyclohexane-1-carboxylate: Contains a saturated cyclohexane ring, resulting in different stability and reactivity.
Uniqueness
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring with a hydroxyethyl and carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
770702-65-3 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2 |
Clé InChI |
ITFKUZMUWBDVSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


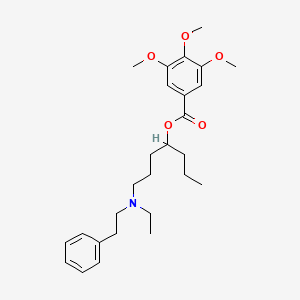
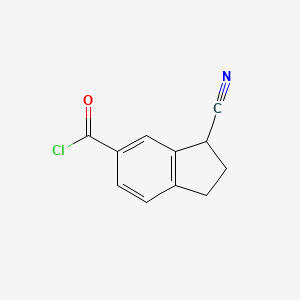
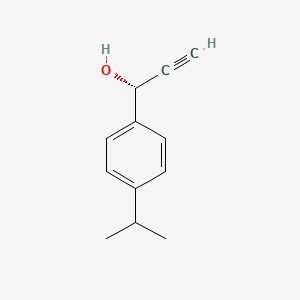
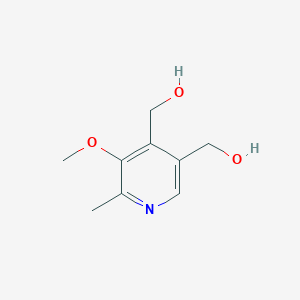
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
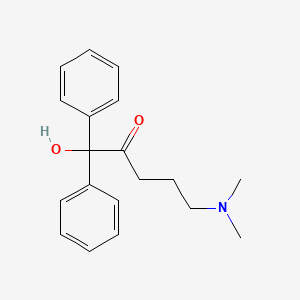
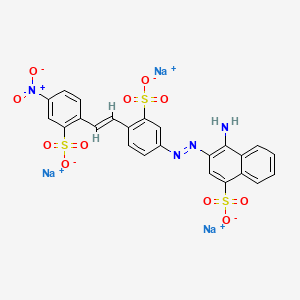
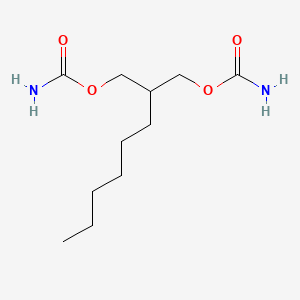
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
